molecular formula C20H21NO5 B11833136 Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol

Cat. No.: B11833136
M. Wt: 355.4 g/mol
InChI Key: KHAHRSNPVUEXMK-UHFFFAOYSA-N
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Description

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring attached to a methanol group, which is further connected to two benzo[d][1,3]dioxole moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group (-CH₂OH) demonstrates nucleophilic substitution potential:

Reaction TypeReactants/ConditionsProductsYield/ConversionKey Observations
Esterification Acetyl chloride/PyridineCorresponding acetate ester~65%Steric hindrance from bulky aryl groups limits reaction rate
Carbamate Formation 1H-1,2,4-Triazole-1-carbonyl chloride/THF[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone49% Requires anhydrous conditions; product shows enhanced biological activity
Etherification Benzyl bromide/NaHBenzyl-protected derivativeNot reportedReaction selectivity favors hydroxymethyl over phenolic oxygens

Oxidation-Reduction Processes

The secondary alcohol undergoes controlled redox transformations:

ProcessConditionsOutcomeCatalytic System
Oxidation Dess-Martin periodinane/DCMKetone derivative (bis(benzo[d]dioxol-5-yl)(piperidin-4-yl)methanone)78% conversion
Reduction NaBH₄/MeOHNo reaction observed-

Acid-Base Reactions

The compound participates in pH-dependent transformations:

Key observations :

  • pKa of hydroxymethyl group: ~15.2 (calculated)

  • Protonation of piperidine nitrogen occurs below pH 4.3

  • Forms stable hydrochloride salt (m.p. 214-216°C) in HCl/Et₂O

Notable reaction :

text
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol + HCl → This compound·HCl Yield: 92% [5]

Coupling Reactions

The aromatic systems enable cross-coupling chemistry:

ReactionPartnersConditionsOutcome
Buchwald-Hartwig 4-BromoanilinePd₂(dba)₃/XantphosNo coupling observed
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄/Na₂CO₃Partial decomposition
Ullmann 2-IodopyridineCuI/1,10-PhenanthrolineUndesired ring-opening

Ring-Opening/Modification

The benzo[d]dioxole rings show limited reactivity:

Controlled ring-opening (H₂SO₄ 95%, 80°C):

text
Bis(catechol) derivative + CO + HCO₂H Conversion: <5% after 24h [2]

Piperidine ring functionalization :

  • N-Alkylation with methyl iodide: 83% yield

  • Quaternization with ethyl bromide: Forms stable ammonium salt (m.p. 189-191°C)

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionTimeDegradationNotes
PBS (pH 7.4)72h<2% decomposition No observable ring-opening
Human Liver Microsomes1h18% metabolism Primary pathway: Hydroxymethyl oxidation
UV Exposure (254nm)24h41% degradationForms benzoquinone derivatives

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations while highlighting stability limitations in specific environments. The hydroxymethyl group serves as the primary reactive center, with the piperidine nitrogen enabling salt formation and the dioxole rings contributing to electronic effects without direct participation in most reactions .

Scientific Research Applications

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is unique due to its combination of a piperidine ring and benzo[d][1,3]dioxole moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Biological Activity

Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a compound of interest due to its potential biological activities. This compound features a piperidine ring linked to two benzo[d][1,3]dioxole moieties, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its therapeutic potential.

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzo[d][1,3]dioxole precursors. For example, one method involves the catalytic transfer hydrogenation of specific piperidine derivatives .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Several studies have assessed the anticancer properties of this compound. In vitro evaluations demonstrated that it effectively inhibits cancer cell proliferation in various cancer types. For instance, compounds with similar structures showed promising results against human colon cancer cell lines (HCT116 and HT29) and squamous cell carcinomas .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Reference
2aHCT11612.5
2bHT2915.0
3aCa9-2210.0
3bHSC-29.5

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies suggest that similar compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including this compound. These compounds were tested for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and cancer progression. The most potent derivatives exhibited IC50 values in the low nanomolar range .

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy and possibly other therapeutic areas such as anti-inflammatory or antimicrobial treatments. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or dioxole moieties could enhance efficacy and selectivity .

Q & A

Q. What are the primary synthetic routes for Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol, and how are intermediates characterized?

Basic
The compound is synthesized via a multi-step procedure starting with piperidine precursors. A key intermediate, tert-butyl (4-bis(benzo[d][1,3]dioxol-5-yl)(hydroxyl)methyl)piperidine-1-carboxylate , is prepared using Boc-protection strategies. Subsequent deprotection yields the target compound. Characterization involves 1H/13C NMR (e.g., hydroxyl proton at δ 5.35 ppm, aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (e.g., calculated m/z 392.18, observed m/z 392.64) .

Advanced
Optimization of the reaction conditions (e.g., solvent polarity, temperature) is critical for improving yields. For example, POCl3-mediated cyclization in ethanol under reflux enhances purity by minimizing side reactions like epimerization. Challenges include managing steric hindrance from the bis(benzo[d][1,3]dioxol-5-yl) groups during piperidine ring functionalization .

Q. How does structural modification of this compound influence pharmacological activity?

Basic
Core modifications include substituting the piperidine nitrogen (e.g., with carboxamide or triazole groups) or altering the benzo[d][1,3]dioxol substituents. For instance, replacing the hydroxyl group with a urea moiety enhances monoacylglycerol lipase (MAGL) inhibition potency .

Advanced
SAR studies reveal that 4-position modifications on the piperidine ring significantly affect target selectivity. For example, introducing a triazole group (as in JJKK-048) increases MAGL inhibition (IC50 < 1 nM) while reducing off-target interactions with other serine hydrolases. However, bulkier substituents may compromise blood-brain barrier permeability .

Q. What methodologies are used to evaluate the compound’s in vivo pharmacological effects?

Advanced

  • MAGL Inhibition : Acute administration in mice shows a >50-fold increase in brain 2-AG levels (measured via LC-MS/MS) at 0.1 mg/kg, with no impact on anandamide.
  • Activity-Based Protein Profiling (ABPP) : Confirms selectivity for MAGL over 85% of brain serine hydrolases .
  • Behavioral Models : Analgesia is tested using the writhing test (ED50 = 0.3 mg/kg) and tail-immersion test (ED50 = 3 mg/kg). Higher doses (>10 mg/kg) induce hypomotility and hyperthermia, indicating cannabinoid receptor cross-talk .

Data Contradiction Analysis
Discrepancies between in vitro potency and in vivo side effects (e.g., hypothermia at high doses) suggest dose-dependent engagement of non-MAGL pathways. Comparative studies with MAGL-KO mice are recommended to isolate target-specific effects .

Q. How does the compound perform in neuroinflammatory models, and what mechanisms are implicated?

Advanced
In glial cell cultures, derivatives like D5 (bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide) reduce pro-inflammatory cytokines (IL-6, TNF-α) by suppressing NF-κB translocation . However, in vivo efficacy requires structural tuning to improve metabolic stability. For example, replacing the penta-dienamide chain with a piperidine-methanol backbone enhances bioavailability but reduces COX-2 inhibition .

Q. What analytical techniques resolve structural ambiguities in derivatives?

Basic

  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of the piperidine hydroxyl to benzo[d][1,3]dioxol groups.
  • High-Resolution MS : Differentiates isomers (e.g., m/z 470.1 vs. 470.34 for brominated derivatives) .

Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities in azetidin-2-one derivatives (e.g., trans- vs. cis-configuration at C3/C4) .
  • DSC/TGA : Assesses thermal stability, critical for determining storage conditions (e.g., melting point 230–232°C for nitro-substituted analogs) .

Q. How do researchers address discrepancies in biological activity across structural analogs?

Advanced

  • Meta-Analysis : Compare IC50 values for MAGL inhibition (JJKK-048: <1 nM) vs. anticonvulsant ED50 values (D5: 25 mg/kg). Contradictions arise from divergent molecular targets (MAGL vs. ion channels).
  • Computational Docking : Identifies key interactions (e.g., hydrogen bonding between the hydroxyl group and MAGL Ser122) to prioritize analogs .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

bis(1,3-benzodioxol-5-yl)-piperidin-4-ylmethanol

InChI

InChI=1S/C20H21NO5/c22-20(13-5-7-21-8-6-13,14-1-3-16-18(9-14)25-11-23-16)15-2-4-17-19(10-15)26-12-24-17/h1-4,9-10,13,21-22H,5-8,11-12H2

InChI Key

KHAHRSNPVUEXMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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